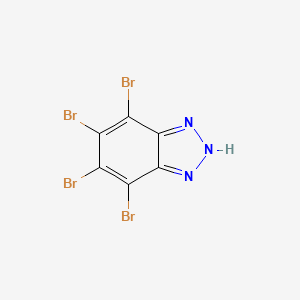

4,5,6,7-Tetrabromobenzotriazole

Overview

Description

4,5,6,7-Tetrabromobenzotriazole (TBBt) is a selective cell-permeable CK2 inhibitor . It has IC50 values of 0.9 and 1.6 μM for rat liver and human recombinant CK2 respectively .

Synthesis Analysis

A new series of 4,5,6,7-tetrabromobenzotriazole (TBB) derivatives was synthesized and characterized as CK2 inhibitors . They were readily synthesized using a click chemistry approach based on a Cu (I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) .Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrabromobenzotriazole is based on the benzotriazole structure, with bromine atoms at the 4, 5, 6, and 7 positions .Physical And Chemical Properties Analysis

The molecular weight of 4,5,6,7-Tetrabromobenzotriazole is 434.71 g/mol . Its molecular formula is C6HBr4N3 .Scientific Research Applications

Protein Kinase CK2 Inhibitor

TBB and its derivatives have been synthesized and characterized as inhibitors of protein kinase CK2 . This enzyme plays a significant role in many cellular functions, including the regulation of cell cycle progression, malignant transformation, cell survival, angiogenesis, and apoptosis . The inhibitory activity of TBB and its derivatives is in the low micromolar range and they show high selectivity .

Anticancer Agent

Selected compounds of TBB derivatives were tested for their antiproliferative effect on several cancer cell lines, and for their proapoptotic activity towards human Jurkat T-leukemia and MCF-7 breast adenocarcinoma cells . The results showed that they can be proposed as promising anticancer agents .

Synthesis of New Compounds

TBB derivatives were readily synthesized using a click chemistry approach based on a Cu (I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) . This method could be used to create new compounds with potential applications in various fields.

Study of DNA Damage Mediator Protein

TBB was used to study casein kinase 2-dependent phosphorylation of DNA damage mediator protein MDC1 . This could help in understanding the role of this protein in DNA damage response and repair.

Antiviral Research

TBB has been used in research related to Ebola and Marburg viruses . This could potentially lead to the development of new antiviral drugs.

Development of More Potent Inhibitors

New derivatives of TBB with a hydroxyl group were designed and synthesized, and their influence on the activity of human CK2 alpha subunit and holoenzyme was determined . The hydroxypropyl substituted derivatives showed higher or similar inhibitory activity than the parent compounds .

Mechanism of Action

Target of Action

The primary target of 4,5,6,7-Tetrabromobenzotriazole (TBB) is protein kinase CK2 . This enzyme plays a significant role in various cellular functions, including cell cycle progression, malignant transformation, cell survival, angiogenesis, and apoptosis . TBB binds to the Val66 residue of casein kinase-2 .

Mode of Action

TBB inhibits the binding of ATP/GTP by binding to the Val66 residue of casein kinase-2 . This interaction results in the inhibition of the kinase’s activity, affecting its ability to phosphorylate other proteins .

Biochemical Pathways

The inhibition of protein kinase CK2 by TBB affects various biochemical pathways. CK2 is involved in the phosphorylation of more than 300 known substrates, and its inhibition can therefore have widespread effects . The specific pathways affected would depend on the cellular context and the specific substrates of CK2 present.

Pharmacokinetics

It is known that tbb iscell permeable , which allows it to enter cells and exert its effects on intracellular targets

Result of Action

The inhibition of protein kinase CK2 by TBB has several effects at the molecular and cellular levels. It has been shown to induce caspase-dependent apoptosis and degrade hematopoietic lineage cell-specific protein 1 in Jurkat cells . Some derivatives of TBB have also shown promising inhibitory activities in vitro, with potential anticancer properties .

Future Directions

The future directions for 4,5,6,7-Tetrabromobenzotriazole research include further development of CK2 inhibitors . The physicochemical properties of 4,5,6,7-tetrabromobenzotriazole should prove helpful in efforts to elucidate reaction mechanisms, including possible halogen bonding, and the search for more selective and potent inhibitors .

properties

IUPAC Name |

4,5,6,7-tetrabromo-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr4N3/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6/h(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZYUVOATZSGJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C2=NNN=C2C(=C1Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274322 | |

| Record name | 4,5,6,7-Tetrabromo-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrabromobenzotriazole | |

CAS RN |

17374-26-4 | |

| Record name | 4,5,6,7-Tetrabromobenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017374264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17374-26-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6,7-Tetrabromo-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: TBBt is a potent and selective inhibitor of protein kinase CK2 (formerly casein kinase 2). [, , , , , , , , , ] It binds to the ATP binding site of CK2, competing with ATP and preventing the phosphorylation of CK2 substrates. [, , , ] This inhibition of CK2 activity can lead to a variety of downstream effects, depending on the cell type and context. Some of the reported effects include:

- Induction of apoptosis: TBBt has been shown to induce apoptosis in various cancer cell lines, including prostate cancer, lung cancer, and leukemia cells. [, , , , , , ]

- Inhibition of cell proliferation and migration: TBBt can suppress the proliferation and migration of various cancer cells, including thyroid papillary carcinoma cells. [, ]

- Modulation of signal transduction pathways: TBBt can affect the activity of various signaling pathways, including the PI3K/Akt pathway, the Wnt/β-catenin pathway, and the MAPK pathway. [, , , , ]

- Sensitization to other therapies: TBBt can enhance the efficacy of other anti-cancer therapies, such as TRAIL and UV radiation. [, ]

ANone:

A: TBBt is primarily known as an inhibitor of protein kinase CK2 and does not possess inherent catalytic properties. [, , , , , , , , , ] Its main application stems from its ability to selectively inhibit CK2 activity, making it a valuable tool for studying CK2 function in various cellular processes.

A: Yes, computational chemistry and modeling techniques have been employed to study TBBt. [, , ]

- Molecular docking studies: Docking studies have been performed to understand the binding mode of TBBt to the ATP binding site of CK2 and to design novel CK2 inhibitors. [, ]

- QSAR models: Quantitative structure-activity relationship (QSAR) models have been developed to correlate the physicochemical properties of TBBt and its analogues with their inhibitory activity against CK2. [] These models can help predict the activity of novel CK2 inhibitors.

A: SAR studies have shown that the four bromine atoms of TBBt are crucial for its inhibitory activity against CK2. [, , ]

- Halogenation: Replacing the bromine atoms with other halogens, such as chlorine, significantly reduces the inhibitory potency. [, ]

- C5-substitution: Introducing various substituents at the C5 position of the benzotriazole ring can modulate the activity and selectivity of TBBt. [] For example, hydrophobic substituents generally enhance activity, while hydrophilic substituents may decrease it.

- N-substitution: Replacing the N2 nitrogen with a carbon atom and attaching various polar functions can improve inhibitory properties. []

ANone: Detailed information regarding the ADME profile and in vivo PK/PD of TBBt is limited in the provided research. Further studies are required to assess its potential as a therapeutic agent fully.

ANone: TBBt has demonstrated promising in vitro and in vivo efficacy in preclinical studies:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[(1R)-1-(N-(4-chlorophenyl)sulfonyl-2,5-difluoroanilino)ethyl]-5-fluorophenyl]butanoic acid](/img/structure/B1684584.png)

![4-Hydroxy-3-(2'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1684590.png)

![methyl (4-(4-morpholino-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)carbamate](/img/structure/B1684598.png)

![(5E)-5-[(2,2-Difluoro-1,3-benzodioxol-5-YL)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B1684600.png)